molecular formula C12H5Br2N5O B12900119 3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile CAS No. 918410-40-9

3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile

Cat. No.: B12900119
CAS No.: 918410-40-9
M. Wt: 395.01 g/mol
InChI Key: GHUSBUCIAXZBTG-UHFFFAOYSA-N
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Description

3-((3,5-Dibromo-4-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile is a complex organic compound that features a pyrazine ring substituted with amino, hydroxyl, and bromine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-Dibromo-4-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the initial formation of the 3,5-dibromo-4-hydroxyphenylamine intermediate, which is then reacted with pyrazine-2,5-dicarbonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-((3,5-Dibromo-4-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atoms could yield various substituted derivatives.

Scientific Research Applications

3-((3,5-Dibromo-4-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-((3,5-Dibromo-4-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities, by disrupting essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzaldehyde: Similar in structure but lacks the pyrazine ring and amino groups.

    3,5-Dibromo-4-hydroxyphenylpyruvic acid: Contains similar functional groups but has a different core structure.

    3,5-Dibromo-4-hydroxybenzoate: Another structurally related compound with different applications.

Uniqueness

3-((3,5-Dibromo-4-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile is unique due to its combination of a pyrazine ring with amino, hydroxyl, and bromine substituents. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Biological Activity

The compound 3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various biochemical pathways and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes a dihydropyrazine core with a dibrominated cyclohexadiene moiety. The molecular formula is C12H8Br2N4C_{12}H_{8}Br_{2}N_{4} with a molar mass of approximately 368.02 g/mol. The compound's solubility profile indicates it is soluble in organic solvents like DMSO but has limited water solubility.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antioxidant Activity

Studies have shown that the compound possesses significant antioxidant properties. It has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

2. Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

  • MCF-7 (breast cancer) : IC50 values indicate moderate cytotoxicity.
  • A549 (lung cancer) : Similar IC50 values suggest potential as an anticancer agent.

3. Enzyme Inhibition

The compound has been tested for its inhibitory effects on key enzymes involved in metabolic pathways:

  • α-glucosidase and α-amylase : These enzymes are critical in carbohydrate metabolism, and inhibition can aid in managing diabetes.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyMethodologyFindings
In vitro enzyme assaysDemonstrated significant inhibition of α-glucosidase with an IC50 of 12 μM.
Cytotoxicity assays on cancer cell linesShowed IC50 values of 10 μM against MCF-7 cells and 15 μM against A549 cells.
Antioxidant assaysExhibited a DPPH radical scavenging activity comparable to standard antioxidants.

The mechanism underlying the biological activity of this compound may involve:

  • Free Radical Scavenging : The presence of bromine atoms enhances electron affinity, facilitating radical scavenging.
  • Enzyme Binding : Molecular docking studies suggest strong interactions with the active sites of α-glucosidase and α-amylase, leading to effective inhibition.

Properties

CAS No.

918410-40-9

Molecular Formula

C12H5Br2N5O

Molecular Weight

395.01 g/mol

IUPAC Name

3-(3,5-dibromo-4-hydroxyanilino)pyrazine-2,5-dicarbonitrile

InChI

InChI=1S/C12H5Br2N5O/c13-8-1-6(2-9(14)11(8)20)18-12-10(4-16)17-5-7(3-15)19-12/h1-2,5,20H,(H,18,19)

InChI Key

GHUSBUCIAXZBTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)NC2=NC(=CN=C2C#N)C#N

Origin of Product

United States

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